Product packaging for 5-Hydroxypyridine-2-sulfonamide(Cat. No.:CAS No. 1243461-98-4)

5-Hydroxypyridine-2-sulfonamide

Cat. No.: B2991213
CAS No.: 1243461-98-4
M. Wt: 174.17
InChI Key: FRVFDEXJNVBFLM-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-2-sulfonamide is a chemical compound supplied for research and experimental purposes. This product is intended for use by qualified laboratory and research personnel only. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers interested in pyridine-sulfonamide derivatives often explore their potential as key intermediates in organic synthesis and medicinal chemistry due to the presence of both hydrogen bond donor and acceptor groups, which can be critical for molecular recognition. Before use, researchers should consult relevant safety data sheets and conduct a thorough risk assessment. All handling procedures should be performed in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O3S B2991213 5-Hydroxypyridine-2-sulfonamide CAS No. 1243461-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxypyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-11(9,10)5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVFDEXJNVBFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243461-98-4
Record name 5-hydroxypyridine-2-sulfonamide
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Synthetic Strategies for 5 Hydroxypyridine 2 Sulfonamide and Analogs

Retrosynthetic Disconnection Analysis for 5-Hydroxypyridine-2-sulfonamide

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves deconstructing a target molecule into progressively simpler precursor structures. The transformations, known as "disconnections," are the reverse of known synthetic reactions. This process continues until readily available starting materials are identified. ub.edu

For the target molecule, this compound, several logical disconnection points can be identified based on its key functional groups and the pyridine (B92270) core.

C-S Bond Disconnection: The most apparent disconnection is at the carbon-sulfur bond of the sulfonamide group. This transform suggests a precursor like 5-hydroxypyridine-2-sulfonyl chloride and ammonia (B1221849) (or a protected amine). The sulfonyl chloride itself can be derived from the corresponding sulfonic acid, which points towards a 5-hydroxypyridine-2-sulfonic acid intermediate. This leads to two primary retrosynthetic pathways originating from a substituted pyridine.

Pyridine Ring Formation (Cyclization): An alternative strategy involves constructing the pyridine ring itself from acyclic (non-ring) precursors. This approach is powerful as it allows for the introduction of the hydroxyl and sulfonamide (or their precursors) functionalities onto the acyclic backbone before the ring-forming cyclization step. This disconnection breaks the pyridine ring into smaller, functionalized fragments that can be assembled in a convergent manner.

These primary disconnections form the basis of a synthetic tree, outlining multiple potential routes to the target molecule, which are explored in the following sections.

Established Synthetic Routes to Pyridine-Sulfonamide Derivatives

Traditional synthetic methods provide foundational strategies for assembling pyridine-sulfonamide structures. These routes often rely on well-established, stoichiometric transformations.

Direct Sulfonation of Pyridine Precursors

The direct introduction of a sulfonic acid group onto a pyridine ring is a challenging transformation that typically requires harsh reaction conditions. The pyridine ring is electron-deficient, making it resistant to electrophilic substitution reactions like sulfonation. To overcome this, highly reactive sulfonating agents and high temperatures are necessary.

For instance, the sulfonation of pyridine N-oxide can be achieved using fuming sulfuric acid (oleum) with a mercuric sulfate (B86663) catalyst at elevated temperatures (around 220 °C), yielding the 3-sulfonic acid derivative. abertay.ac.uk Similarly, the reaction of 4-hydroxypyridine (B47283) with 20% oleum, heated to 393 K (120 °C) for several days, has been shown to produce 4-hydroxypyridinium-3-sulfonate. iucr.orgnih.gov The initial product of these reactions is the pyridine sulfonic acid. To arrive at the target sulfonamide, the sulfonic acid must be converted into a more reactive intermediate, typically the sulfonyl chloride. This is often achieved by treatment with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting sulfonyl chloride can then be reacted with ammonia or a primary/secondary amine to furnish the desired sulfonamide. iust.ac.ir

Table 1: Direct Sulfonation and Subsequent Amination

Starting Material Reagents Key Conditions Product Type

Introduction of Sulfonamide Moiety via Halogen-Sulfonation Exchange

A more versatile approach to pyridine sulfonamides involves the use of a halogenated pyridine as a precursor. Halopyridines, particularly those bearing bromine or iodine, are susceptible to metal-halogen exchange, which creates a nucleophilic pyridyl species. gla.ac.ukdavuniversity.org

This strategy typically begins with a suitably substituted halopyridine, such as a bromo-hydroxypyridine derivative. Treatment with a strong base like n-butyllithium at low temperatures (e.g., -70 °C) generates a lithiated pyridine intermediate. abertay.ac.uk This potent nucleophile can then react with an electrophilic sulfur source, such as sulfur dioxide (SO₂), to form a lithium sulfinate salt. Subsequent treatment with an oxidizing agent like N-chlorosuccinimide (NCS) would yield the corresponding pyridine sulfonyl chloride. The final step, as in the previous method, is the reaction of the sulfonyl chloride with an amine to form the sulfonamide. This multi-step sequence allows for more controlled and regioselective introduction of the sulfonamide group compared to direct sulfonation.

Cyclization Reactions for Pyridine Ring Formation with Pre-existing Sulfonamide or Hydroxyl Groups

Building the pyridine ring from acyclic precursors is a highly effective strategy for creating complex, multi-substituted pyridines. These methods involve condensation and cyclization reactions of open-chain compounds that already contain some or all of the required functionalities.

A variety of methods exist for this purpose. For example, multicomponent reactions (MCRs) can be employed where several simple molecules combine in a one-pot synthesis to form the pyridine core. rsc.orgresearchgate.net One such approach involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and an enamine or similar species in the presence of a catalyst. rsc.orgresearchgate.net To synthesize a molecule like this compound, one could envision a strategy where one of the acyclic precursors carries a sulfonamide group. For instance, the reaction of N-(4-acetylphenyl)-4-methylbenzenesulfonamide with an aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297) has been used to produce pyridines containing a sulfonamide moiety. rsc.org Other cyclization strategies can involve the reaction of dienamines with various amines that contain sulfonamide fragments to yield pyrazolo[4,3-c]pyridines. nih.gov These methods highlight the flexibility of building the heterocyclic ring as the key strategic step.

Table 2: Representative Cyclization Strategy for Pyridine Synthesis

Precursor 1 Precursor 2 Precursor 3 Reagents/Catalyst Product Type Ref.
Aryl aldehyde Malononitrile N-(4-acetylphenyl)-4-methylbenzenesulfonamide Ammonium acetate, Ionic liquid catalyst Pyridine with sulfonamide moiety rsc.org
Dienamine Amine with sulfonamide fragment - Methanol, reflux Pyrazolo[4,3-c]pyridine sulfonamide nih.gov

Advanced and Catalytic Methodologies in Pyridine Sulfonamide Synthesis

Modern synthetic organic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective bond formations that are often difficult to accomplish with traditional methods.

Transition Metal-Catalyzed Cross-Coupling for Pyridine Scaffolds

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-C, C-N, and C-S bonds, which are fundamental to the synthesis of complex molecules like pyridine sulfonamides. Catalysts based on palladium and copper are particularly prominent.

A notable copper-assisted method allows for the efficient conversion of hydroxypyridines and sodium sulfinates into the corresponding pyridinyl sulfonate esters. nih.govresearchgate.net This reaction, mediated by copper(II) bromide (CuBr₂), proceeds under mild, ligand-free conditions. While this produces a sulfonate ester rather than a sulfonamide, sulfonate esters are valuable intermediates that can be further manipulated. A possible mechanism involves the generation of a sulfonyl radical from the sodium sulfinate, which then combines with a copper-coordinated hydroxypyridine. nih.gov

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are extensively used for forming C-N bonds. sci-hub.senih.gov This methodology could be applied to synthesize pyridine sulfonamides by coupling a halogenated pyridine precursor with a sulfonamide under palladium catalysis. Furthermore, palladium-catalyzed C-H activation/hydroxylation reactions can introduce hydroxyl groups onto pyridine rings, offering another advanced route to the necessary precursors. beilstein-journals.org These catalytic systems often exhibit high functional group tolerance and provide access to a wide range of analogs under relatively mild conditions.

Table 3: Examples of Catalytic Methods in Pyridine Synthesis

Reaction Type Starting Materials Catalyst System Key Features Ref.
Hydroxylsulfonylation Hydroxypyridine, Sodium sulfinate CuBr₂ Base- and ligand-free, mild conditions, forms sulfonate esters. nih.govresearchgate.net
C-N Cross-Coupling Aryl Halide, Amine/Amide Palladium catalyst with co-catalyst/ligand Forms C-N bonds, applicable to aniline (B41778) and derivative synthesis. sci-hub.senih.gov

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and hazardous substance use. In the synthesis of pyridine sulfonamides, these principles are increasingly being applied.

One-pot multicomponent reactions represent an efficient and atom-economical approach. For instance, new pyridine derivatives bearing a sulfonamide moiety have been synthesized via a one-pot reaction involving an aryl aldehyde, malononitrile, an N-acetylphenyl-benzenesulfonamide, and ammonium acetate under solvent-free conditions at 90°C. rsc.org This method offers high yields and short reaction times, aligning with green chemistry goals. rsc.org

The use of water as a solvent is another cornerstone of green synthesis. A facile and environmentally friendly method for synthesizing sulfonamide derivatives has been demonstrated at room temperature in water, using sodium carbonate as a base to scavenge HCl. sci-hub.se This approach avoids the use of volatile and often toxic organic solvents. sci-hub.se Similarly, the synthesis of sulfonamides from thiols or disulfides has been achieved in water by in-situ formation of sulfonyl chlorides, which then react with amines in the same vessel. sci-hub.se

Furthermore, the development of recyclable catalysts, such as magnetic nanoparticles (CuFe2O4@SiO2), offers a sustainable route for sulfonamide synthesis. biolmolchem.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused, minimizing waste and cost. biolmolchem.com

While a direct green synthesis for this compound is not explicitly detailed in the reviewed literature, a convenient four-step synthesis of the related 2-amino-5-hydroxypyridine (B112774) has been reported, which utilizes the environmentally friendly reagent 95% H2SO4 for demethylation, avoiding more hazardous reagents like 48% HBr. asianpubs.orgasianpubs.org These examples highlight the applicability of green chemistry principles to the synthesis of this class of compounds. asianpubs.orgasianpubs.org

Derivatization and Scaffold Modification of this compound

The this compound structure possesses two key functional groups—the sulfonamide nitrogen and the pyridine hydroxyl group—that are amenable to a wide range of chemical modifications. This allows for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic properties.

Chemical Transformations at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a primary site for derivatization, commonly through N-alkylation and N-arylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the sulfonamide nitrogen. This can be achieved by reacting the sulfonamide with an alkyl halide, such as methyl iodide, in the presence of a base like sodium hydride in a solvent like DMF. nih.gov Manganese-catalyzed N-alkylation using alcohols as the alkylating agents represents a more advanced "borrowing hydrogen" approach, offering excellent yields for a diverse range of aryl and alkyl sulfonamides. acs.org However, it has been noted that sulfonamides containing a pyridine ring may show no conversion, potentially due to coordination with the catalyst. acs.org The use of (trimethylsilyl)diazomethane is another method for the methylation of sulfonamides at the N1 position. nih.gov

N-Arylation , the attachment of an aryl group, is also a common modification. Copper-catalyzed cross-coupling reactions are frequently employed for this purpose. For example, N-arylation of sulfonamides with arylboronic acids can be achieved using copper catalysts in various solvents, including ethanol (B145695) and water. thieme-connect.comorganic-chemistry.orgnih.gov These methods often provide high yields and can be performed under mild, ligand-free conditions. organic-chemistry.org

Below is a table summarizing various N-alkylation and N-arylation reactions for sulfonamides, which are applicable to the this compound scaffold.

Reaction TypeReagents and ConditionsSubstrate ScopeReference
N-AlkylationNaH, Methyl Iodide, DMFPyridine Sulfonamides nih.gov
N-AlkylationMn(I) PNP pincer catalyst, Alcohols, K2CO3, XylenesAryl and Alkyl Sulfonamides acs.org
N-Methylation(Trimethylsilyl)diazomethane (TMSD), Ether, 60°CSulfamethoxazole and other sulfonamides nih.gov
N-ArylationCu(II) catalyst, ArylsulfinatesSulfonamides and NH-sulfoximines organic-chemistry.org
N-ArylationCopper salt, Arylboroxines, EtOHAmines, amides, imides, and sulfonamides nih.gov
N-ArylationCu(OAc)2, Phenylboronic acids, Tertiary aminePhenols, amines, amides, and sulfonamides organic-chemistry.org

Reactions and Functionalization of the Pyridine Hydroxyl Group

The hydroxyl group on the pyridine ring is a versatile handle for introducing further molecular diversity. researchgate.net The primary reactions at this position are etherification and esterification.

Etherification involves the conversion of the hydroxyl group to an ether (-OR). This is typically achieved by reacting the hydroxypyridine with an alkyl halide in the presence of a base. The selective O-alkylation of hydroxypyridines can be challenging due to competing N-alkylation at the pyridine nitrogen. researchgate.net However, specific conditions can favor the desired O-functionalization. researchgate.net

Esterification converts the hydroxyl group into an ester (-O-C(O)R). This can be accomplished by reacting the hydroxypyridine with an acyl chloride or a carboxylic acid anhydride. For example, tosylates (esters of p-toluenesulfonic acid) can be formed from hydroxyl groups. nih.gov These ester derivatives can serve various purposes, including acting as prodrugs or as intermediates for further chemical transformations. mdpi.com

The ability to functionalize the 3-hydroxypyridine (B118123) moiety is particularly important as this structural motif is found in numerous natural products and pharmacologically active compounds. mdpi.comthieme-connect.com

The table below provides examples of functionalization reactions that can be applied to the hydroxyl group of this compound.

Reaction TypeReagents and ConditionsProduct TypeReference
O-AlkylationCs2CO3, DMFO-alkylated pyrimidines researchgate.net
O-Tosylationp-Toluenesulfonyl chloridePhenyl-4-toluenesulfonate derivatives nih.gov
Demethylation (to form OH)95% H2SO4, 90-93°C2-Amino-5-hydroxypyridine from 2-amino-5-methoxypyridine asianpubs.orgasianpubs.org

Characterization Methodologies and Spectroscopic Analysis in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For pyridine (B92270) derivatives, ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively, allowing for the precise assignment of the chemical structure.

In the context of hydroxypyridine sulfonamides, the chemical shifts in ¹H NMR spectra are indicative of the proton's location on the pyridine ring and the sulfonamide group. For instance, in related pyridine derivatives, protons on the pyridine ring typically appear in the aromatic region of the spectrum. thieme-connect.comnih.govekb.eg The proton of the hydroxyl group and the protons of the sulfonamide's amino group often present as broad singlets, and their chemical shifts can be influenced by the solvent and concentration. nih.gov

The tautomeric equilibrium between the hydroxy-pyridine and pyridone forms can also be investigated using NMR. researchgate.netresearchgate.net While NMR data alone may not always definitively distinguish between these tautomers for all substituted pyridines, it provides valuable insights into the predominant form in a given solvent. researchgate.netresearchgate.net

Table 1: Representative ¹H NMR Data for Related Pyridine Sulfonamide Structures This table is illustrative and based on data for structurally similar compounds. Actual values for 5-Hydroxypyridine-2-sulfonamide may vary.

Proton AssignmentChemical Shift (δ, ppm) RangeMultiplicity
Pyridine-H7.00 - 8.50m, d, dd
-OHVariable (exchangeable)s (broad)
-SO₂NH₂Variable (exchangeable)s (broad)

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups.

The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. ekb.eg The N-H stretching vibrations of the sulfonamide (-SO₂NH₂) group would also appear in this region, often as sharp peaks. acs.org The S=O stretching vibrations of the sulfonamide group give rise to strong absorption bands, typically in the ranges of 1370-1335 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. nih.gov

FTIR analysis is also instrumental in studying the tautomeric forms of hydroxypyridines. wits.ac.za The presence of a C=O stretching band would suggest the existence of the pyridone tautomer.

Table 2: Expected FTIR Absorption Bands for this compound This table is illustrative and based on characteristic vibrational frequencies for the functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
N-H (sulfonamide)Stretching3400-3200
C-H (aromatic)Stretching3100-3000
C=N, C=C (pyridine ring)Stretching1600-1400
S=O (sulfonamide)Asymmetric Stretching1370-1335
S=O (sulfonamide)Symmetric Stretching1180-1160

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight with high accuracy. thieme-connect.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. thieme-connect.com

For this compound (C₅H₆N₂O₃S), the expected monoisotopic mass is approximately 174.01 g/mol . uni.lu Mass spectrometry would confirm this molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the S-C bond. The fragmentation of the pyridine ring would also produce characteristic ions.

Different ionization techniques, such as electrospray ionization (ESI), are often employed. nih.govresearchgate.net The analysis of protonated molecules [M+H]⁺ is common in ESI-MS. nih.govuni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Based on predicted data. uni.lu

Adductm/z (mass to charge ratio)
[M+H]⁺175.01720
[M+Na]⁺196.99914
[M-H]⁻173.00264

Elemental Analysis and Chromatographic Techniques for Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur with the calculated theoretical values for the molecular formula C₅H₆N₂O₃S, the purity of the sample can be verified. ekb.egnih.gov

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are widely used to assess the purity of chemical compounds. semanticscholar.org In an HPLC analysis of this compound, a pure sample would ideally show a single sharp peak at a specific retention time under defined chromatographic conditions (e.g., mobile phase composition, flow rate, and column type). The presence of additional peaks would indicate the presence of impurities.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

For this compound, a successful single crystal X-ray diffraction analysis would unambiguously confirm the connectivity of the atoms and reveal the preferred tautomeric form (hydroxy-pyridine vs. pyridone) in the crystal lattice. researchgate.net It would also provide insights into the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.com The quality of the data obtained is highly dependent on the ability to grow a suitable single crystal of the compound. warwick.ac.uk

Computational and Theoretical Investigations of 5 Hydroxypyridine 2 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Hydroxypyridine-2-sulfonamide. rsc.org Methods like Density Functional Theory (DFT) are employed to model the molecule's geometry, electronic properties, and reaction pathways. rsc.orgnih.gov These calculations can predict key parameters such as bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

For instance, studies on similar sulfonamide derivatives have utilized DFT with the B3LYP functional and a 6-311G+(d,p) basis set for geometry optimization and frequency calculations. nih.govnih.gov Such calculations help in understanding the distribution of electrons within the molecule, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, these computational methods can predict the outcomes of chemical reactions and explore potential reaction mechanisms, which is invaluable for designing new synthetic routes or understanding metabolic pathways. rsc.org By analyzing the electron density and electrostatic potential, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified, thus predicting its reactivity.

Density Functional Theory (DFT) Studies on Tautomeric Equilibria in Hydroxypyridines

Density Functional Theory (DFT) is a powerful computational tool for studying the tautomeric equilibria in hydroxypyridines, including this compound. elsevierpure.comrsc.org Tautomerism, the interconversion of structural isomers, is a key characteristic of hydroxypyridines and significantly influences their chemical and physical properties.

Theoretical calculations on 2-hydroxy-5-nitropyridine, a related compound, have shown that the keto tautomer (5-nitro-2-pyridone) is favored over the enol (2-hydroxy-5-nitropyridine) form by a small energy difference in the gas phase. elsevierpure.com Similarly, for 2-hydroxypyridine, the gas-phase energy difference between the enol and pyridone tautomers is small, with the enol form being slightly more stable. nih.govresearchgate.net However, the equilibrium can be influenced by the solvent, with polar solvents favoring the more polar pyridone form. wikipedia.org

DFT methods, such as B3LYP and M062X, combined with appropriate basis sets like 6-311++G**, are used to calculate the relative energies of the tautomers and the energy barriers for their interconversion. nih.govresearchgate.net These calculations have revealed that direct intramolecular proton transfer has a high activation energy, suggesting that intermolecular proton transfer, possibly involving solvent molecules or dimerization, is a more likely mechanism. nih.govresearchgate.netwikipedia.org

Hydroxypyridine-Pyridone Tautomerism and its Impact on Properties

The equilibrium between the hydroxypyridine and pyridone tautomers has a profound impact on the molecule's properties, including its aromaticity, dipole moment, and hydrogen bonding capabilities. The hydroxypyridine form is generally considered more aromatic, while the pyridone form exhibits a larger dipole moment.

This tautomerism is crucial for the biological activity of hydroxypyridine derivatives. The ability to exist in different tautomeric forms allows the molecule to adapt to the specific environment of a biological target, such as an enzyme's active site. The different hydrogen bonding patterns of the two tautomers can lead to different binding affinities and specificities. For example, in the solid state, 2-pyridone exists in a helical structure formed through hydrogen bonds, while in solution, it can form dimers. wikipedia.org The specific tautomeric form present can influence the molecule's role as a catalyst in various reactions. wikipedia.org

Molecular Docking and Ligand-Enzyme Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme. unar.ac.idnih.gov This method is widely applied to understand the interactions between this compound and its potential biological targets, like carbonic anhydrase (CA). unar.ac.idnih.gov

Docking simulations can reveal the specific binding mode of the inhibitor in the enzyme's active site. For sulfonamides, a common binding motif involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the active site of CA. nih.govnih.gov The sulfonyl oxygens often form hydrogen bonds with nearby amino acid residues, such as Thr199, which further stabilizes the complex. nih.gov

By analyzing the binding energies and interactions predicted by docking studies, researchers can gain insights into the structure-activity relationship (SAR) of a series of compounds. nih.gov For example, docking studies on pyrazolo[4,3-c]pyridine sulfonamides have shown that all tested compounds bind to carbonic anhydrase isoforms in a similar manner, chelating the Zn(II) ion. nih.gov These computational predictions are crucial for the rational design of more potent and selective inhibitors. unar.ac.id

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape and stability of this compound and its complexes with biological macromolecules. nih.govmdpi.com Unlike static docking studies, MD simulations can explore the flexibility of both the ligand and the receptor over time, offering a more realistic representation of their interaction.

MD simulations can be used to assess the stability of the ligand-enzyme complex predicted by molecular docking. rsc.org By simulating the system for nanoseconds or longer, researchers can observe whether the initial binding pose is maintained or if the ligand adopts other conformations within the active site. These simulations can also reveal the role of solvent molecules in mediating the interaction.

For example, MD simulations have been used to study the binding of sulfonamide inhibitors to carbonic anhydrase, providing insights into the dynamic nature of the interactions and the conformational changes that occur upon binding. biorxiv.org The results of MD simulations can help to refine the understanding of the binding mode and provide a more accurate basis for the design of new inhibitors.

In Silico ADME/Tox Prediction (Theoretical Approaches)

In silico ADME/Tox prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. nih.goviapchem.org These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. researchgate.net

Various online tools and software packages are available to predict a wide range of ADME/Tox properties for this compound. For instance, the pkCSM and Pre-ADMET online servers can be used to compute properties like aqueous solubility, Caco-2 permeability (an indicator of intestinal absorption), and various toxicity endpoints. nih.gov

These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms to establish relationships between molecular structure and ADME/Tox outcomes. iapchem.org While these predictions are not a substitute for experimental testing, they provide valuable guidance for prioritizing compounds and identifying potential liabilities early in the drug development process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. longdom.orgresearchgate.net QSAR models can be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for activity. nih.gov

To develop a QSAR model for this compound and its analogs, a set of compounds with known biological activity is required. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the molecule's physicochemical properties, topology, and three-dimensional shape.

Multiple Linear Regression (MLR) and other statistical methods are then used to build an equation that relates the descriptors to the biological activity. researchgate.net A statistically robust QSAR model can then be used to predict the activity of new compounds and to guide the design of more potent molecules. nih.gov For example, a QSAR study on sulfonamide inhibitors of carbonic anhydrase II used EVA descriptors and found a good correlation between the calculated descriptors and the inhibitory activity. nih.gov

Reactivity and Mechanistic Studies of 5 Hydroxypyridine 2 Sulfonamide

Chemical Reactions Involving the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) is a cornerstone of the molecule's reactivity, participating in a variety of transformations.

N-Alkylation, Acylation, and Sulfonylation Reactions

The nitrogen atom of the sulfonamide can act as a nucleophile, enabling reactions such as N-alkylation, acylation, and sulfonylation.

N-Alkylation: The reaction of sulfonamides with alcohols, particularly benzylic alcohols, can be catalyzed by iron(II) chloride (FeCl₂) to produce N-alkylated sulfonamides. ionike.com This "borrowing hydrogen" method offers an environmentally benign pathway with high selectivity, yielding water as the primary byproduct. ionike.com While effective for benzylic and some heterocyclic alcohols like thiophen-2-ol, this system is generally inactive for the N-alkylation of sulfonamides with aliphatic alcohols. ionike.com

N-Acylation: N-acylsulfonamides can be synthesized by reacting sulfonamides with N-acylbenzotriazoles in the presence of a base like sodium hydride (NaH). semanticscholar.org This method is quite general, accommodating various acyl groups and resulting in good to excellent yields. semanticscholar.org

N-Sulfonylation: The sulfonamide nitrogen can be further sulfonylated. For instance, a one-pot synthesis of pseudopeptides linked to a sulfonamide can be achieved through a tandem N-sulfonylation/Ugi four-component reaction strategy. rsc.org

Formation of Metal Complexes and Chelation Dynamics

The sulfonamide group, often in concert with the adjacent hydroxyl group, is an effective ligand for metal ions, leading to the formation of stable metal complexes. whiterose.ac.uknih.gov

The spectral data of various metal complexes reveal that the sulfonamide ligand can coordinate to metal ions through the enolic-OH of the sulfonamide group and the nitrogen atom of the pyridine (B92270) ring. ekb.eg The formation of these complexes is often evidenced by shifts in the infrared (IR) spectra, particularly the disappearance or shifting of the ν(NH) stretching vibration of the sulfonamide group. ekb.eg

Studies on copper(II) complexes with sulfonamide-derived Schiff bases have shown that the metal complexes exhibit enhanced biological activity compared to the uncomplexed ligands. whiterose.ac.uknih.gov This enhancement is attributed to the presence of the metal ion. whiterose.ac.uk The geometry of these complexes is often octahedral, as determined by UV-vis spectroscopy, solid reflectance, and magnetic moment data. ekb.eg

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group (-OH) is another reactive site in 5-Hydroxypyridine-2-sulfonamide, primarily undergoing reactions at the oxygen atom and participating in hydrogen bonding.

O-Alkylation and Esterification Reactions

O-Alkylation: The hydroxyl group of hydroxypyridines can be alkylated under various conditions. For instance, O-alkylation of 2-hydroxypyridines can be achieved using 2H-azirines in the presence of a Brønsted acid catalyst like triflic acid. bohrium.com The regioselectivity between O-alkylation and N-alkylation of the pyridine ring can be controlled by the choice of solvent and catalyst. bohrium.com Microwave-assisted alkylation of hydroxypyridine derivatives has also been reported. ekb.eg

Esterification: The formation of sulfonate esters from hydroxypyridines can be accomplished through a copper-assisted reaction with sodium sulfinates. nih.gov This method is tolerant of a wide range of functional groups on both the hydroxypyridine and the sulfinate. nih.gov Esterification is a common structural modification technique for natural product compounds to improve their properties. medcraveonline.com

Hydrogen Bonding Interactions and Proton Transfer Processes

The hydroxyl group is a potent hydrogen bond donor and acceptor, significantly influencing the compound's structure and interactions.

Hydrogen Bonding: The sulfonamide group is a good hydrogen bond acceptor due to the polar nature of the S-O bond, while the amide proton is an effective donor. researchgate.net Intramolecular hydrogen bonding can occur between the sulfonamide NH group and the pyridine nitrogen. cam.ac.uk This intramolecular hydrogen bond can be maintained even when forming intermolecular hydrogen bonds with other molecules. cam.ac.uk The strength of these interactions can be influenced by substituents on the pyridine ring. cam.ac.uk X-ray diffraction studies of related compounds show that intermolecular hydrogen bonds between hydroxyl groups and electronegative atoms like sulfonic oxygen play a crucial role in stabilizing the crystal lattice.

Proton Transfer: The compound can participate in proton transfer processes, which are fundamental in many chemical and biological systems. tandfonline.comtandfonline.com Studies on related hydroxypyridine compounds have utilized their proton transfer fluorescence properties to probe the environment of proteins. nih.gov The proton can be transferred from the hydroxyl group to the pyridine nitrogen, a process that can be influenced by the solvent and photo-irradiation. researchgate.net The formation of proton transfer compounds with other molecules, such as amines, has been observed and characterized. tandfonline.comtandfonline.com

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient system, which influences its susceptibility to substitution reactions.

Photochemical and Thermal Degradation Pathways

The degradation of this compound is anticipated to proceed through several potential pathways, dictated by the specific conditions of light exposure and temperature. The molecule possesses several reactive sites susceptible to degradation, including the pyridine ring, the hydroxyl group, and the sulfonamide group.

Photochemical Degradation

Photochemical degradation, initiated by the absorption of UV light, is a significant pathway for the environmental transformation of many aromatic and heteroaromatic compounds. For this compound, photodegradation is likely to involve direct photolysis and indirect photolysis mediated by reactive species present in the environment.

Direct Photolysis : The pyridine ring itself is susceptible to photochemical degradation upon UV irradiation. The presence of the hydroxyl group is known to enhance the photosensitivity of the pyridine ring, potentially leading to hydroxylation and subsequent ring cleavage. core.ac.uk Studies on other hydroxypyridine derivatives have shown that they are more sensitive to photodegradation than their non-hydroxylated counterparts. core.ac.uk

Indirect Photolysis : In natural waters, indirect photolysis often plays a dominant role in the degradation of sulfonamides. tandfonline.comnih.gov This process is mediated by photosensitizers, such as dissolved organic matter, which absorb light and generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species can then attack the this compound molecule. The photodegradation of sulfonamides is often observed to follow pseudo-first-order kinetics. nih.gov

Potential photochemical degradation pathways for this compound, based on studies of related compounds, could include:

Hydroxylation of the Pyridine Ring : Attack by hydroxyl radicals can lead to the formation of di- or tri-hydroxypyridine derivatives. The degradation of 3-hydroxypyridine (B118123), for instance, has been shown to proceed via the formation of 2,5-dihydroxypyridine. nih.gov

Cleavage of the Sulfonamide Bond : The S-N bond in the sulfonamide group can be cleaved. Studies on various sulfonamides have identified the cleavage of this bond as a primary degradation step.

SO₂ Extrusion : A Smile-type rearrangement, leading to the extrusion of sulfur dioxide (SO₂), has been observed in the degradation of sulfonamides with six-membered heterocyclic rings. bohrium.com This could be a potential pathway for this compound.

Pyridine Ring Opening : Following hydroxylation, the pyridine ring can undergo cleavage, leading to the formation of smaller aliphatic compounds. The degradation of 4-hydroxypyridine (B47283) has been shown to proceed through ring fission. mdpi.com

The pH of the surrounding medium can significantly influence the rate of photodegradation, as it affects the protonation state of the molecule. tandfonline.com

Interactive Table: Predicted Photochemical Degradation Products of this compound and Related Compounds

Degradation PathwayPredicted Product for this compoundObserved in Related CompoundsReference Compound(s)
Ring HydroxylationDihydroxypyridine-2-sulfonamideYes3-Hydroxypyridine
S-N Bond Cleavage5-Hydroxypyridine, Sulfanilic acid derivativesYesVarious Sulfonamides
SO₂ ExtrusionAminohydroxypyridineYesSulfapyridine
Ring OpeningAliphatic acids and aldehydesYes4-Hydroxypyridine

Thermal Degradation

The thermal stability of this compound will be dependent on the temperature and the surrounding environment. Studies on the thermal decomposition of pyridine and its derivatives indicate that high temperatures (above 700°C) are generally required for their degradation, leading to the formation of smaller molecules like HCN and acetylene. researchgate.net

Research on the thermal stability of various sulfonamides has shown that they are generally stable at temperatures encountered in processes like pasteurization. researchgate.netnih.gov However, at higher temperatures, such as those used in sterilization, significant degradation can occur. researchgate.netnih.gov The thermal decomposition of a sulfonamide potentiator, trimethoprim, was observed to occur in a single weight-loss phase. researchgate.net

For this compound, thermal degradation is likely to involve:

Decomposition of the Sulfonamide Group : The sulfonamide moiety is often the most thermally labile part of the molecule.

Decomposition of the Pyridine Ring : At higher temperatures, the pyridine ring will fragment. The presence of the hydroxyl group may influence the decomposition temperature and the resulting products. The thermal conversion of glycerol (B35011) in the presence of an ammonia (B1221849) source can lead to the formation of pyridine and 3-methylpyridine, demonstrating the types of reactions the pyridine ring can undergo at elevated temperatures. researchgate.nettubitak.gov.trtubitak.gov.tr

Interactive Table: Thermal Degradation Data for Related Compound Classes

Compound ClassDegradation Temperature RangeKey Degradation Products
Pyridine Derivatives> 700°CH₂, HC≡CH, HCN
SulfonamidesStable up to ~100°C, significant degradation >120°CVaries with structure
Thienyl-substituted PyridinesVaries with structureChloro-thienyl-pyridine, Bithienyl derivatives

It is important to note that these degradation pathways are predictive and based on the behavior of structurally similar compounds. Detailed experimental studies on this compound are necessary to confirm these proposed mechanisms and to fully characterize its degradation products under various photochemical and thermal conditions.

Mechanistic Insights into Biological Activities and Target Interactions

Enzyme Inhibition Mechanisms of Pyridine (B92270) Sulfonamides

Pyridine sulfonamides have been identified as potent inhibitors of several key enzymes, demonstrating a broad spectrum of potential therapeutic applications. The underlying mechanisms of inhibition are often related to the sulfonamide moiety acting as a mimic of a natural substrate or binding to a critical metallic cofactor within the enzyme's active site.

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com Pyridine sulfonamides are a well-established class of CA inhibitors (CAIs). mdpi.com

The fundamental mechanism of inhibition involves the sulfonamide group (-SO2NH2). In its deprotonated, anionic form (-SO2NH⁻), this group coordinates directly to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme. mdpi.com This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the nucleophilic attack on the CO2 substrate, thereby disrupting the catalytic cycle and inhibiting the enzyme's activity. mdpi.compjps.pk

There are several human CA isozymes (e.g., hCA I, II, IX, XII), and they exhibit different tissue distributions and physiological roles. mdpi.comnih.gov The selectivity of pyridine sulfonamides towards specific isozymes is a critical aspect of research, particularly for targeting tumor-associated isoforms like hCA IX and hCA XII, which are overexpressed in many cancers and contribute to the acidic tumor microenvironment. mdpi.comnih.govresearchgate.net Selectivity is achieved through interactions between the pyridine ring and its substituents (the "tail" of the inhibitor) and the amino acid residues lining the active site cavity. researchgate.netnih.gov These interactions can be hydrophilic or hydrophobic and vary between isozymes, allowing for the design of inhibitors that preferentially bind to one isoform over others. nih.govresearchgate.net For instance, molecular docking studies have shown that the positioning of substituents on the pyridine ring can exploit differences in the lipophilic and hydrophilic halves of the active sites of different isozymes, leading to enhanced selectivity. researchgate.netnih.gov

Table 1: Inhibition Constants (Kᵢ) of Various Pyridine Sulfonamides against Human Carbonic Anhydrase Isozymes

Compound/DerivativehCA I (Kᵢ)hCA II (Kᵢ)hCA IX (Kᵢ)hCA XII (Kᵢ)Source(s)
Pyrazolopyridine Sulfonamide 1k-5.6 nM-- nih.gov
Pyrazolopyridine Sulfonamide 1f-6.6 nM-- nih.gov
4-Substituted Pyridine-3-Sulfonamide (B1584339) 6---91 nM mdpi.comnih.gov
4-Substituted Pyridine-3-Sulfonamide 4--137.5 nM- mdpi.commdpi.com
Acetazolamide (Reference)250 nM12.1 nM25 nM5.7 nM mdpi.comnih.gov

Pyridine sulfonamides serve as effective antimicrobial agents by targeting the folate biosynthesis pathway, which is essential for the production of nucleic acids and certain amino acids in bacteria. nih.govdrugbank.com This pathway involves two key enzymes that are targeted by these inhibitors: Dihydropteroate (B1496061) Synthetase (DHPS) and Dihydrofolate Reductase (DHFR). nih.govacs.org

The primary mechanism for sulfonamides is the competitive inhibition of DHPS. drugbank.comekb.eg Due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (pABA), sulfonamides bind to the pABA-binding site on DHPS. nih.gov This binding event prevents the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, a crucial step in the synthesis of 7,8-dihydropteroate, the precursor to folic acid. nih.gov By blocking this reaction, sulfonamides halt the entire folate synthesis pathway. drugbank.com

Some novel pyridine sulfonamide derivatives have been specifically designed as dual inhibitors, capable of inhibiting both DHPS and DHFR simultaneously. nih.govacs.org The DHFR inhibition mechanism involves the pyridine portion of the molecule, which can be designed to mimic the pterin (B48896) moiety of dihydrofolate (DHF), the natural substrate for DHFR. nih.govresearchgate.net By binding to the active site of DHFR, these compounds prevent the reduction of DHF to tetrahydrofolic acid (THF), the biologically active form of folate. nih.gov Docking studies have confirmed that these dual-action compounds can occupy both the pABA and pterin binding pockets of the enzymes. acs.org This dual inhibition provides a synergistic effect, enhancing the antimicrobial efficacy. nih.gov

Certain pyridine-based sulfonamides have been investigated for their ability to inhibit glycosidases, such as alpha-amylase. eurjchem.comeurjchem.com Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into simpler sugars. researchgate.net Inhibition of this enzyme can help manage postprandial hyperglycemia.

The mechanism of inhibition involves the binding of the sulfonamide derivative to the active site of the alpha-amylase enzyme. eurjchem.comresearchgate.net Molecular docking studies of pyridine-based sulfonamides against porcine pancreatic alpha-amylase suggest that the inhibitor molecule fits within the enzyme's active site. eurjchem.comeurjchem.com The specific interactions can vary depending on the substituents on the pyridine and sulfonamide moieties. For example, compounds with fluoro substitutions on the phenyl ring have shown significant α-amylase inhibitory activity. eurjchem.com Kinetic studies of a related 4-hydroxypyridin-2(1H)-one derivative revealed a probable uncompetitive mode of inhibition, suggesting that the inhibitor binds to the enzyme-substrate complex. researchgate.net

Table 2: In Vitro α-Amylase Inhibition by Pyridine Sulfonamide Derivatives

Compound/DerivativeIC₅₀ (µg/mL)Source(s)
5-amino-nicotinic acid derivative 212.17 ± 0.14 researchgate.net
Pyridine sulfonamide derivative 3e54.18 ± 0.150 eurjchem.com
Pyridine sulfonamide derivative 3d41.88 ± 0.150 eurjchem.com
Acarbose (Reference)10.98 ± 0.03 eurjchem.comresearchgate.net

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In pathogenic bacteria, such as Helicobacter pylori, this activity is a key virulence factor. Pyridine sulfonamides have been explored as urease inhibitors. acs.orgacs.org

The inhibitory action of sulfonamides against urease is often attributed to their structural resemblance to urea, allowing them to compete for binding at the enzyme's active site. acs.org Kinetic studies have revealed that these compounds can act as competitive or mixed-type inhibitors. acs.orgnih.gov In competitive inhibition, the inhibitor binds directly to the active site, preventing the substrate from binding. acs.org In mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. acs.org

Molecular docking and simulation studies indicate that sulfonamide inhibitors interact with the two nickel ions (Ni²⁺) in the urease active site. researchgate.net Additionally, hydrophobic interactions between the inhibitor molecule and the amino acid residues lining the active site flap can disrupt the enzyme's structure and catalytic function. acs.org The stability of these protein-ligand complexes is a key factor in their inhibitory potency. acs.orgresearchgate.net

Insulin-degrading enzyme (IDE) is a Zn²⁺-dependent metalloprotease that plays a primary role in the degradation of insulin (B600854) and other peptide hormones. nih.gov Inhibition of IDE is being explored as a potential therapeutic strategy for type 2 diabetes. nih.gov

Research has identified 3-sulfonamide derivatives of 1-hydroxypyridine-2-thione (1,2-HOPTO), a structure related to 5-hydroxypyridine, as effective inhibitors of IDE. nih.gov The proposed mechanism of action involves the inhibitor directly targeting the catalytic Zn²⁺ ion in the active site of the enzyme. The hydroxypyridinethione scaffold acts as a zinc-binding pharmacophore. By chelating the zinc ion, the inhibitor disrupts the enzyme's ability to catalyze the hydrolysis of peptide bonds, thus preventing the degradation of insulin. nih.gov Structure-activity relationship studies have shown that derivatives with thiophene-sulfonamide moieties exhibit good, broad-spectrum activity against IDE. nih.gov

Table 3: Inhibitory Activity of Thiophene-Sulfonamide HOPTO Derivatives against IDE

CompoundSubstrateKᵢ (µM)Source(s)
Brominated thiophene (B33073) 44Insulin~7 nih.gov
Halogenated derivative 43Insulin~11 nih.gov

Other Investigational Biological Modalities

The versatility of the pyridine sulfonamide scaffold has led to its investigation in a wide array of other therapeutic areas.

Anticancer Activity: Numerous studies have highlighted the anticancer potential of pyridine sulfonamide derivatives, which act through various mechanisms:

Kinase Inhibition : Certain hybrids have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. One such compound inhibited VEGFR-2 with an IC₅₀ value of 3.6 μM and induced apoptosis in renal cancer cells. nih.gov Other derivatives have shown strong inhibitory activity against kinases like JNK1, JNK2, and p38a. nih.gov

Carbonic Anhydrase (CA) Inhibition : The tumor-associated isoforms CA IX and CA XII are crucial for cancer cell survival in hypoxic environments. Pyridine sulfonamides have been designed as selective inhibitors of these enzymes. tandfonline.commdpi.com One derivative showed an IC₅₀ of 253 nM against CA IX. tandfonline.com

COX-2 Inhibition : Cyclooxygenase-2 (COX-2) is involved in both inflammation and cancer progression. Pyridine acyl sulfonamides have been evaluated as COX-2 inhibitors, with some compounds showing high antiproliferative activity against various cancer cell lines, including melanoma and breast cancer. drugbank.comresearchgate.net

NF-κB Pathway Inhibition : The NF-κB signaling pathway is a critical regulator of cancer cell proliferation and survival. N-(quinoline)sulfonamide derivatives, which contain a pyridine-3-sulfonamide scaffold, have been reported as inhibitors of this pathway. mdpi.com

Derivative/TargetCancer Cell LineActivity (IC₅₀)Reference
Pyridine-sulfonamide hybrid (VEGFR-2 inhibitor)Renal UO-31GI₅₀: 1.06-8.92 μM nih.gov
Pyridine acyl sulfonamide (COX-2 inhibitor)B16-F10 (Melanoma)2.8 μM drugbank.com
Pyridine acyl sulfonamide (COX-2 inhibitor)HepG2 (Liver)1.2 μM drugbank.com
4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamidesHCT-116, MCF-7, HeLa4–43 μM mdpi.com
Sulfonamide–pyridine hybrid (CA IX inhibitor)Breast Cancer Cells253 nM tandfonline.com

Antidiabetic Activity: The pyridine sulfonamide structure has been utilized to develop agents for managing diabetes. The primary mechanism explored is the inhibition of carbohydrate-hydrolyzing enzymes.

α-Amylase and α-Glucosidase Inhibition : These enzymes are responsible for breaking down complex carbohydrates into simple sugars. By inhibiting them, the rate of glucose absorption can be slowed. Several novel series of pyridine-based sulfonamides have been synthesized and shown to be effective inhibitors of α-amylase and α-glucosidase, with some compounds demonstrating more potent inhibition than the reference drug acarbose. eurjchem.comresearchgate.netnih.govresearchgate.netnih.gov

Anti-inflammatory Activity: The anti-inflammatory properties of pyridine sulfonamides are often linked to their ability to inhibit key enzymes in the inflammatory cascade.

COX-2/5-LOX Dual Inhibition : To create safer non-steroidal anti-inflammatory drugs (NSAIDs), researchers have designed dual inhibitors of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Pyrazole sulfonamide derivatives have demonstrated potent dual inhibitory activity. nih.gov

Inhibition of Inflammatory Mediators : Pyridine sulfonamide derivatives have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂), which are key pro-inflammatory molecules. nih.gov Some compounds exhibited selectivity for inhibiting COX-2 over COX-1, suggesting a potentially better gastrointestinal safety profile. nih.govdovepress.com

Structure Activity Relationship Sar and De Novo Design Principles

Systematic Modification of the 5-Hydroxypyridine-2-sulfonamide Scaffold

The systematic modification of a lead compound is a cornerstone of drug discovery, aiming to build a comprehensive structure-activity relationship (SAR) profile. This process often involves dissecting the molecule into distinct regions and exploring various substitutions within each. nih.gov For instance, a lead compound can be divided into several regions, such as the sulfonamide group, adjacent linkers, and associated ring systems, to probe for improved potency and solubility. nih.gov

One approach involves creating different classes of compounds by modifying these regions. nih.gov For example:

The sulfonamide group can be eliminated or replaced with other functional groups like an amide. nih.gov

Alkyl and aryl substitutions can be introduced in different regions through methods like reductive amination of an aldehyde derivative, followed by sulfonylation. nih.gov

The core heterocyclic system can be altered. For example, a benzopyran ring in a related scaffold was replaced with quinoline, benzofuran, or pyranopyridine rings to study the impact on activity. nih.gov

This methodical approach allows for a thorough investigation of the chemical space around the core scaffold. nih.gov Research on related scaffolds, such as 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides, has also demonstrated the value of systematic modification to discover new ligands with high affinity and selectivity for their targets. nih.govmdpi.com

Stereochemical Considerations in Molecular Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular design as it profoundly influences a compound's interaction with its biological target. The specific 3D configuration of a molecule can determine its binding affinity and efficacy. researchgate.net For many biologically active compounds, only one enantiomer or diastereomer exhibits the desired therapeutic effect, while the other may be inactive or even produce unwanted effects.

The synthesis of stereochemically pure compounds is therefore a key objective. An efficient and highly diastereoselective synthesis was developed for GSK1265744, a potent HIV-1 integrase inhibitor containing a pyridine (B92270) moiety, highlighting the importance of controlling stereochemistry. mdpi.com Similarly, the stereochemical configuration of novel indole-pyrimidine hybrids was determined using both theoretical (MM2 property) and experimental (2D NMR) methods to understand their activity as Mcl-1 inhibitors. researchgate.net

These examples underscore the necessity of considering stereoisomerism during the design and synthesis of new derivatives to ensure optimal interaction with the target protein.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure for a biological target, ligand-based drug design becomes an invaluable tool. nih.gov This approach utilizes the structural and physicochemical properties of known active ligands to develop a pharmacophore model. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. mdpi.com

This model serves as a 3D query to screen virtual libraries of compounds, identifying new molecules that possess the required features and are likely to be active. mdpi.com This method is particularly useful for lead optimization and can provide significant insights into ligand-target interactions. nih.gov

For example, ligand-based pharmacophore models were constructed for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, as no crystal structure for the enzyme was available. mdpi.com Virtual screening using these models led to the identification of seven new inhibitors, primarily phenylbenzene-sulfonamides and -sulfonates. mdpi.com Such studies demonstrate the power of pharmacophore modeling to identify novel chemical scaffolds, even when target structure information is limited. nih.govmdpi.com

Influence of Substituent Electronic and Steric Effects on Biological Activity

The biological activity of the this compound scaffold is highly sensitive to the electronic and steric properties of its substituents. The nature of these substituents can dramatically alter a molecule's potency, selectivity, and pharmacokinetic properties. nih.gov

Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., amino, methoxy (B1213986) groups) can influence the electron distribution within the pyridine ring and the sulfonamide moiety. acs.org This can affect key interactions, such as hydrogen bonding with the target protein. In studies of related pyridone inhibitors, the introduction of a nitrile group, a potent electron-withdrawing group, at a specific position led to a significant increase in inhibitory activity compared to an unsubstituted analog. nih.gov The sulfonamide group itself is a critical feature in many biologically active molecules, often acting as a zinc binder in metalloenzymes. nih.gov

Steric Effects: The size and shape of substituents (steric effects) also play a crucial role. Bulky substituents can either enhance binding by occupying a large hydrophobic pocket in the target protein or decrease activity by causing steric clashes. researchgate.net In the development of inhibitors for the hypoxia-inducible factor (HIF-1) pathway, various alkyl and aryl substituents were systematically introduced to probe their effect on activity. nih.gov The length and branching of alkyl chains in sulfonamide derivatives have been shown to affect physicochemical properties like hydrophobicity, which in turn influences biological activity. nih.gov

A comprehensive SAR investigation involves finding the optimal balance of these electronic and steric factors to achieve the desired biological profile. nih.gov

Future Research Trajectories and Advanced Applications in Chemical Sciences

High-Throughput Synthesis and Screening of Derivatives

High-throughput synthesis and screening techniques are accelerating the discovery of novel sulfonamide derivatives with optimized properties. nih.gov These methods allow for the rapid preparation and evaluation of large libraries of compounds, significantly speeding up the identification of molecules with desired activities. nih.gov For instance, a microwave-assisted synthesis protocol has been developed for the rapid derivatization of sulfonamide compounds, which aids in decreasing the formation of undesirable side products. nih.gov This approach, coupled with high-throughput screening, has been instrumental in identifying new inhibitors for enzymes like insulin-degrading enzyme (IDE). nih.gov

The general strategy involves the reaction of a sulfonyl chloride with an appropriate amine heterocycle in a microwave reactor. nih.gov This method has proven effective for producing a variety of sulfonamide derivatives, including those based on a pyridine (B92270) scaffold. nih.gov The ability to quickly synthesize and test numerous analogs facilitates the exploration of structure-activity relationships (SAR), leading to the identification of more potent and selective compounds. nih.gov

Applications in Materials Science and Catalysis

The unique structural features of 5-Hydroxypyridine-2-sulfonamide and its analogs make them promising candidates for applications in materials science and catalysis. The presence of both a hydroxyl group and a sulfonamide moiety on the pyridine ring allows for coordination with metal ions, forming chelates with potential catalytic activity. vulcanchem.com

Recent research has focused on the development of novel catalysts incorporating pyridine and sulfonamide motifs. For example, urea-functionalized magnetic nanoparticles have been used as a heterogeneous hydrogen-bonding catalyst for the synthesis of new 2-hydroxy pyridine derivatives bearing a sulfonamide group. tandfonline.com These catalysts have shown effectiveness in promoting organic reactions under environmentally friendly conditions. tandfonline.com

Furthermore, palladium complexes with pyridinyl-sulfonamide ligands have been investigated for their catalytic activity in C-H functionalization reactions, which are crucial for the synthesis of complex organic molecules. nih.gov The directing-group ability of the pyridine nitrogen and the sulfonamide group can facilitate selective transformations of C-H bonds. nih.gov Gold complexes featuring alcohol-functionalized N-heterocyclic carbene (NHC) ligands, which can be conceptually related to hydroxypyridine structures, have also demonstrated catalytic activity in various organic transformations. acs.org The development of such catalysts is a key area of research with potential applications in the synthesis of pharmaceuticals and fine chemicals. researchgate.netacs.org

Development of Chemical Probes for Biological Systems

The ability of the sulfonamide group to interact with biological targets has led to the development of this compound derivatives as chemical probes. These probes are valuable tools for studying biological processes and for the development of new diagnostic and therapeutic agents.

A notable application is in the design of fluorescent probes for detecting metal ions in biological systems. acs.org For example, a fluorescein-derivatized arylsulfonamide probe has been designed for the detection of zinc ions using a carbonic anhydrase-based biosensor. acs.org This probe binds selectively to the zinc-bound form of the enzyme, resulting in a change in fluorescence anisotropy that can be used to quantify zinc concentrations. acs.org

Moreover, sulfonamide-based Schiff bases are being explored as colorimetric probes. researchgate.net These molecules can undergo a proton transfer from the hydroxy group to a nitrogen atom, leading to a color change that can be used for sensing applications. researchgate.net The development of such probes is crucial for understanding the role of various species in biological systems and for the early detection of diseases. scholaris.ca

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into chemical research to accelerate the discovery and optimization of new molecules. nih.govmdpi.com These computational tools can analyze large datasets to predict the properties and activities of compounds, guiding the synthesis of the most promising candidates. researchgate.netfrontiersin.org

In the context of sulfonamides, ML models are being trained to identify novel compounds with specific biological activities. researchgate.net For example, machine learning algorithms like Random Forest, Support Vector Machine, and Artificial Neural Networks have been used to predict potential sulfonamide-like phytochemicals with high accuracy. researchgate.net These models use molecular fingerprints and other descriptors to learn the relationship between a compound's structure and its activity. researchgate.netfrontiersin.org

This approach is not only cost-effective but also significantly reduces the time required for drug discovery. researchgate.net By predicting the potential of a compound before it is synthesized, researchers can focus their efforts on the most promising molecules, leading to a more efficient and targeted research process. uni-muenster.de The application of AI and ML is expected to play a pivotal role in the future development of this compound derivatives for various applications. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-hydroxypyridine-2-sulfonamide, and how can purity be optimized during synthesis?

  • Methodology : The compound is typically synthesized via sulfonation of pyridine derivatives. For example, substituting hydroxyl or amino groups on pyridine with sulfonamide groups under controlled acidic conditions (e.g., using chlorosulfonic acid). Purification involves recrystallization from polar solvents like ethanol or methanol, followed by vacuum drying. Characterization via 1^1H NMR and LC-MS ensures purity (>95%). Optimization requires monitoring reaction temperature (40–60°C) and stoichiometric ratios to minimize byproducts .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • 1^1H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine ring) and sulfonamide NH2_2 (δ 5.5–6.5 ppm, broad singlet).
  • FT-IR : Confirm sulfonamide S=O stretching (1350–1300 cm1^{-1} and 1160–1120 cm1^{-1}) and N-H bending (1650–1600 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z 205.26 (C6_6H7_7NO3_3S2_2) using ESI-MS. Cross-reference with databases like NIST Standard Reference Data for validation .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Store in airtight, light-resistant containers at 2–8°C. Degradation occurs at >30°C or in humid environments, leading to hydrolysis of the sulfonamide group. Monitor stability via HPLC (C18 column, mobile phase: 0.1% formic acid in acetonitrile/water). Shelf life extends to 12 months under inert gas (e.g., nitrogen) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodology :

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 25°C).
  • Dose-Response Curves : Use Hill slope analysis to compare EC50_{50} values.
  • Metabolite Screening : Employ LC-MS/MS to identify degradation products or active metabolites that may interfere with results. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound batches?

  • Methodology :

  • UHPLC-MS/MS : Detect impurities at ppm levels (e.g., residual solvents or sulfonic acid byproducts) with a BEH C18 column (1.7 µm, 2.1 × 100 mm).
  • ICP-OES : Screen for heavy metal contaminants (e.g., Pd from catalytic steps).
  • NMR Relaxometry : Quantify amorphous vs. crystalline impurities using 13^{13}C CP/MAS NMR .

Q. How does the electronic structure of this compound influence its reactivity in metal coordination studies?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict binding sites (sulfonamide O and pyridine N).
  • X-ray Crystallography : Resolve coordination complexes (e.g., with Cu2+^{2+} or Zn2+^{2+}) to confirm bond lengths and angles.
  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., 300–400 nm shifts) in DMSO or aqueous solutions .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodology :

  • Process Analytical Technology (PAT) : Implement in-line FT-IR for real-time monitoring of sulfonation efficiency.
  • Design of Experiments (DoE) : Optimize parameters (temperature, pressure, catalyst loading) using response surface methodology.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and polymorphic form .

Data Presentation and Reproducibility

  • Tabulated Data Example :

    PropertyValueMethodReference
    Molecular Weight205.26 g/molESI-MS
    Melting Point215–218°C (dec.)DSC
    LogP (Octanol-Water)0.87 ± 0.12Shake-Flask
    Aqueous Solubility (25°C)12.3 mg/mL (pH 7.0)HPLC-UV
  • Key Notes :

    • Always include batch-specific metadata (e.g., CAS: EN300-6498385) in publications .
    • Adhere to ICMJE guidelines for chemical documentation to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.